
1,1,3-Trimethyl-1,2-dihydrosilete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-1,2-dihydrosilete is a unique organosilicon compound characterized by its three methyl groups attached to a silicon atom within a dihydrosilete ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2-dihydrosilete typically involves the reaction of trimethylchlorosilane with a suitable nucleophile under controlled conditions. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or alkoxides, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and related reduced silicon compounds.
Substitution: Various substituted silanes and siloxanes.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-1,2-dihydrosilete has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance materials, such as silicone elastomers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-1,2-dihydrosilete involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can participate in various chemical reactions, such as hydrosilylation and cross-coupling, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Trimethyl-1,2-dihydronaphthalene: Similar in structure but contains a naphthalene ring instead of a silete ring.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,1,3-Trimethyl-1,2-dihydrosilete is unique due to its silicon-containing ring structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and biocompatibility.
Propiedades
Número CAS |
66222-36-4 |
|---|---|
Fórmula molecular |
C6H12Si |
Peso molecular |
112.24 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-2H-silete |
InChI |
InChI=1S/C6H12Si/c1-6-4-7(2,3)5-6/h4H,5H2,1-3H3 |
Clave InChI |
XVRJUZTVXLWZGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[Si](C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



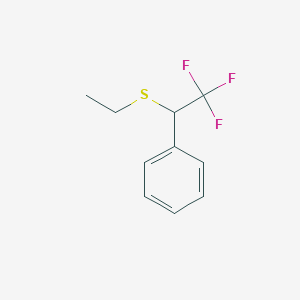
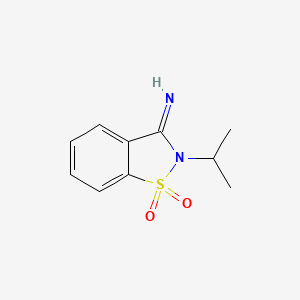
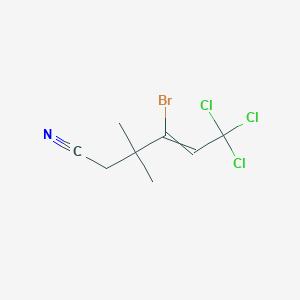
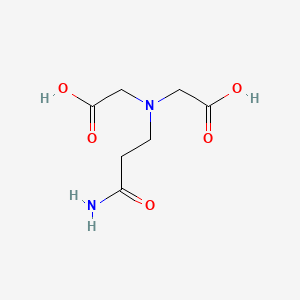
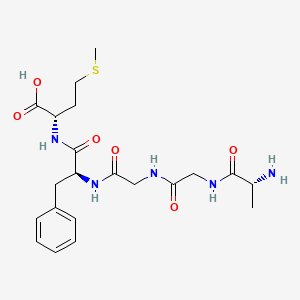
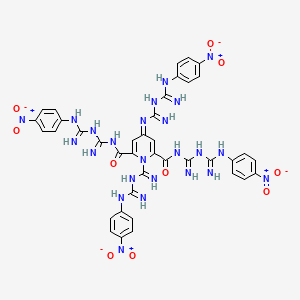
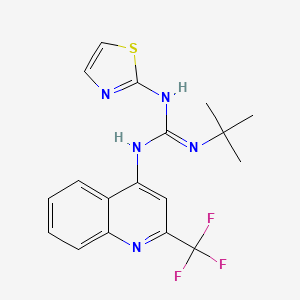

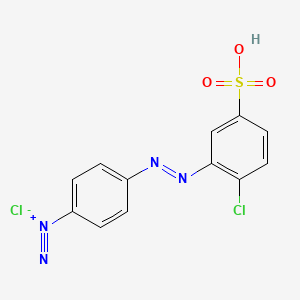
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
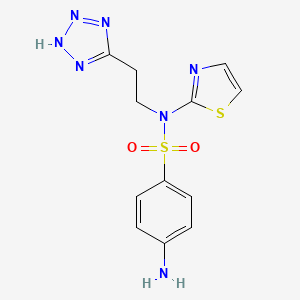
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
